molecular formula C5H14Cl2N2 B1601577 (R)-2-Methylpiperazine dihydrochloride CAS No. 75336-89-9

(R)-2-Methylpiperazine dihydrochloride

Cat. No.: B1601577
CAS No.: 75336-89-9
M. Wt: 173.08 g/mol
InChI Key: XMUWOBYBMGVFIU-ZJIMSODOSA-N
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Description

(R)-2-Methylpiperazine dihydrochloride is a useful research compound. Its molecular formula is C5H14Cl2N2 and its molecular weight is 173.08 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalytic Activity in Diastereoselective Reactions

(R)-2-Methylpiperazine dihydrochloride has been utilized in the synthesis of metal-organic coordination compounds, which serve as diastereoselective catalysts for the nitroaldol (Henry) reaction. These compounds, prepared using (R)-2-Methylpiperazine and various metallic sulfates, demonstrate the ability to regulate diastereoselectivity from exclusive threo to exclusive erythro isomer preparation with yields ranging from 50-99%, depending on the catalyst and substrate used (Naïli et al., 2013).

Ferroelectric Materials

Research into hydrogen-bonded ferroelectrics based on metal-organic coordination has highlighted the construction of compounds using cobalt(II) (R)-2-methylpiperazine trichloride through hydrogen bonds. These materials exhibit promising ferroelectric properties, presenting a new avenue for exploring novel metal-organic coordination-based ferroelectrics (Ye et al., 2009).

Organic Molecular Crystals

The ferroelectric behavior of homochiral organic compounds, including (R)-2-methylpiperazine-1,4-diamine, has been investigated. These compounds display ferroelectric properties, which are partly attributed to orientational disorder and the presence of hydrogen bonds in their crystal structures. This research underscores the potential of (R)-2-Methylpiperazine derivatives in the development of ferroelectric materials (Zhang et al., 2010).

Synthesis and Characterization of Coordination Compounds

(R)-2-Methylpiperazine has been used in the synthesis and structural characterization of coordination compounds with cobalt sulfate heptahydrate. These studies contribute to our understanding of the structural diversity and functional properties of coordination compounds, highlighting the utility of (R)-2-Methylpiperazine in inorganic chemistry (Chen et al., 2014).

Diastereomeric Salt Formation

Research on diastereomeric 1:2 salts of (R)- and (S)-2-methylpiperazine with (2S,3S)-tartaric acid has provided insights into the formation of well-defined hydrogen tartrate chains and their arrangement into layered structures. This work contributes to the field of crystallography by illustrating the stereochemical complexity and interactions possible with (R)-2-Methylpiperazine derivatives (Katagiri et al., 2010).

Properties

IUPAC Name

(2R)-2-methylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2ClH/c1-5-4-6-2-3-7-5;;/h5-7H,2-4H2,1H3;2*1H/t5-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUWOBYBMGVFIU-ZJIMSODOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCCN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70493940
Record name (2R)-2-Methylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70493940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75336-89-9
Record name (2R)-2-Methylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70493940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-methylpiperazine dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Methylpiperazine dihydrochloride
Reactant of Route 2
(R)-2-Methylpiperazine dihydrochloride
Reactant of Route 3
(R)-2-Methylpiperazine dihydrochloride
Reactant of Route 4
(R)-2-Methylpiperazine dihydrochloride
Reactant of Route 5
(R)-2-Methylpiperazine dihydrochloride
Reactant of Route 6
(R)-2-Methylpiperazine dihydrochloride

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